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Introduction
Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal

survival, differentiation, and synaptic plasticity. Its quantification is essential in neuroscience

research and in the development of therapeutics for neurological and psychiatric disorders.

Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and specific

method for measuring BDNF mRNA levels. This document provides detailed application notes

and protocols for the quantification of mouse BDNF mRNA.

Validated qPCR Primers for Mouse BDNF mRNA
Several commercially available and publicly validated primer sets are available for the

quantification of mouse BDNF mRNA. The selection of a specific primer set may depend on the

specific BDNF transcript variants of interest and the qPCR platform being used.

Table 1: Commercially Available and Publicly Validated qPCR Primers for Mouse BDNF
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Source/Provid
er

Catalog/ID

Forward
Primer
Sequence
(5'-3')

Reverse
Primer
Sequence
(5'-3')

Reported
Validation

OriGene MP201391
GGCTGACACTT

TTGAGCACGTC

CTCCAAAGGCA

CTTGACTGCTG

Tested to

generate

satisfactory

qPCR data on

ABI 7900HT.[1]

Sino Biological MP200266 Not Provided Not Provided

Verified to

generate

satisfactory

qPCR data on

Roche

LightCycler® 480

II. Screened for

high specificity

and sensitivity

with ~100%

amplification

curve.[2][3]

PrimerBank 6754349a1
GAGCTGAGCG

TGTGTGACAG

GGTTCGGCATT

GCATAACTC

Experimentally

validated by real-

time PCR, with a

high success

rate reported for

the database.[4]

[5]

BDNF Signaling Pathway
BDNF exerts its effects by binding to the high-affinity receptor Tropomyosin receptor kinase B

(TrkB) and the low-affinity receptor p75 neurotrophin receptor (p75NTR). The activation of

these receptors triggers downstream signaling cascades that regulate a wide range of cellular

processes, including gene expression, cell survival, and synaptic plasticity.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.origene.com/catalog/gene-expression/qpcr-primer-pairs/mp201391-bdnf-mouse-qpcr-primer-pair-nm-007540
https://www.researchgate.net/figure/Schematic-illustration-of-the-BDNF-signaling-The-BDNF-is-initially-translated-as-a_fig1_351930122
https://www.sinobiological.com/qpcr-primer/mouse-bdnf-mp200266
https://pga.mgh.harvard.edu/primerbank/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2808898/
https://www.benchchem.com/product/b1585172?utm_src=pdf-body
https://www.benchchem.com/product/b1585172?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Plasma Membrane

Intracellular Space

PI3K/Akt Pathway

Ras/MAPK Pathway

PLCγ Pathway

JNK Pathway

BDNF

TrkB Receptor
 High Affinity

p75NTR Low Affinity

PI3K

Ras

PLCγ

JNK

Akt mTOR

Neuronal Survival
Synaptic Plasticity

Raf MEK ERK

CREB

IP3

DAG

CaM

PKC

Apoptosis

Click to download full resolution via product page

Caption: BDNF signaling pathways.

Experimental Workflow for qPCR Quantification of
Mouse BDNF mRNA
The following diagram outlines the major steps involved in the quantification of mouse BDNF

mRNA from brain tissue.
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Caption: Experimental workflow for qPCR.
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Detailed Experimental Protocols
Protocol 1: Total RNA Extraction from Mouse Brain
Tissue
This protocol is for the extraction of total RNA from mouse brain tissue using a TRIzol-based

method.

Materials:

Mouse brain tissue (fresh or frozen)

TRIzol® Reagent or similar

Chloroform

Isopropanol

75% Ethanol (in RNase-free water)

RNase-free water

RNase-free microcentrifuge tubes

Homogenizer

Microcentrifuge

Procedure:

Homogenization:

For a 50-100 mg tissue sample, add 1 ml of TRIzol® Reagent.

Homogenize the tissue using a homogenizer until no visible tissue clumps remain.

Phase Separation:

Incubate the homogenate for 5 minutes at room temperature.
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Add 0.2 ml of chloroform per 1 ml of TRIzol® Reagent used.

Shake the tube vigorously by hand for 15 seconds and incubate at room temperature for

2-3 minutes.

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a

lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase.

RNA remains exclusively in the aqueous phase.

RNA Precipitation:

Transfer the upper aqueous phase to a fresh RNase-free tube.

Precipitate the RNA from the aqueous phase by adding 0.5 ml of isopropanol per 1 ml of

TRIzol® Reagent used.

Incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the

side and bottom of the tube.

RNA Wash:

Remove the supernatant.

Wash the RNA pellet once with 1 ml of 75% ethanol per 1 ml of TRIzol® Reagent used.

Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

Resuspension:

Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will make

it difficult to dissolve.

Resuspend the RNA in an appropriate volume of RNase-free water (e.g., 20-50 µl).

Incubate at 55-60°C for 10-15 minutes to aid dissolution.

RNA Quality and Quantity Assessment:
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Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a

spectrophotometer (e.g., NanoDrop).

Assess RNA integrity by running an aliquot on a 1% agarose gel or using an Agilent

Bioanalyzer. Look for distinct 28S and 18S ribosomal RNA bands.

Protocol 2: First-Strand cDNA Synthesis
This protocol describes the reverse transcription of total RNA to complementary DNA (cDNA).

Materials:

Total RNA (1 µg)

Reverse Transcriptase (e.g., SuperScript™ III or similar)

dNTPs (10 mM)

Random hexamers or oligo(dT) primers

RNase inhibitor

RNase-free water

Thermal cycler

Procedure:

Prepare the RNA/primer mixture:

In a sterile, RNase-free tube, combine:

1 µg of total RNA

1 µl of dNTPs (10 mM)

1 µl of random hexamers or oligo(dT) primers

Add RNase-free water to a final volume of 13 µl.
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Incubate:

Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.

Prepare the Reverse Transcription Master Mix:

For each reaction, prepare a master mix containing:

4 µl of 5X First-Strand Buffer

1 µl of 0.1 M DTT

1 µl of RNase inhibitor

1 µl of Reverse Transcriptase

Combine and Incubate:

Add 7 µl of the master mix to the RNA/primer mixture.

Incubate at 50°C for 60 minutes.

Inactivate the Enzyme:

Inactivate the reaction by heating to 70°C for 15 minutes.

Store cDNA:

The resulting cDNA can be stored at -20°C until use in qPCR.

Protocol 3: qPCR for Mouse BDNF mRNA
This protocol outlines the setup and execution of a SYBR Green-based qPCR reaction.

Materials:

cDNA template (diluted 1:10 to 1:100)

Forward and reverse primers for mouse BDNF (10 µM stock)
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SYBR Green qPCR Master Mix (2X)

Nuclease-free water

qPCR plate and seals

Real-time PCR instrument

Procedure:

Prepare the qPCR Reaction Mix:

For each reaction, prepare a master mix. The volumes below are for a single 20 µl

reaction. It is recommended to prepare a master mix for all reactions, plus an extra 10% to

account for pipetting errors.

10 µl of 2X SYBR Green qPCR Master Mix

1 µl of Forward Primer (10 µM)

1 µl of Reverse Primer (10 µM)

3 µl of Nuclease-free water

5 µl of diluted cDNA template

Set up the qPCR Plate:

Aliquot 15 µl of the master mix into each well of the qPCR plate.

Add 5 µl of the appropriate diluted cDNA template to each well.

Include no-template controls (NTCs) for each primer set by adding 5 µl of nuclease-free

water instead of cDNA.

Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.

Run the qPCR:
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Seal the plate, centrifuge briefly to collect the contents at the bottom of the wells, and

place it in the real-time PCR instrument.

Set up the thermal cycling program. A typical program is as follows:

Initial Denaturation: 95°C for 10 minutes

40 Cycles:

95°C for 15 seconds (Denaturation)

60°C for 1 minute (Annealing/Extension)

Melt Curve Analysis: Follow the instrument's instructions for generating a melt curve to

assess product specificity.

Data Analysis:

Use the 2-ΔΔCt method for relative quantification of BDNF mRNA expression.

Normalize the expression of BDNF to a stable housekeeping gene (e.g., GAPDH, β-actin,

or HPRT).

The ΔCt is calculated as: Ct(BDNF) - Ct(housekeeping gene).

The ΔΔCt is calculated as: ΔCt(treatment group) - ΔCt(control group).

The fold change in expression is then 2-ΔΔCt.

Data Presentation
Table 2: Example Data for Relative Quantification of BDNF mRNA
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Sample
Group

Average Ct
(BDNF)

Average Ct
(Housekeep
ing)

ΔCt ΔΔCt
Fold
Change (2-
ΔΔCt)

Control 24.5 19.2 5.3 0 1.0

Treatment 1 23.1 19.3 3.8 -1.5 2.8

Treatment 2 25.8 19.1 6.7 1.4 0.4

Note: The data presented in this table is for illustrative purposes only. Actual results will vary

depending on the experimental conditions.

Conclusion
The protocols and resources provided in this document offer a comprehensive guide for the

accurate and reliable quantification of mouse BDNF mRNA using qPCR. The selection of

validated primers and adherence to rigorous experimental procedures are crucial for obtaining

high-quality data. These methods are invaluable for researchers in both academic and

industrial settings who are investigating the role of BDNF in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Quantifying Mouse
BDNF mRNA using qPCR]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585172#qpcr-primers-for-quantifying-mouse-bdnf-
mrna]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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